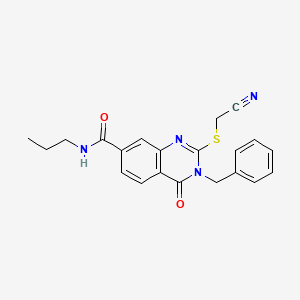
3-benzyl-2-((cyanomethyl)thio)-4-oxo-N-propyl-3,4-dihydroquinazoline-7-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-benzyl-2-((cyanomethyl)thio)-4-oxo-N-propyl-3,4-dihydroquinazoline-7-carboxamide is a useful research compound. Its molecular formula is C21H20N4O2S and its molecular weight is 392.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 3-benzyl-2-((cyanomethyl)thio)-4-oxo-N-propyl-3,4-dihydroquinazoline-7-carboxamide is a member of the quinazoline family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Synthesis
The structure of this compound can be represented as follows:
Synthesis
The synthesis typically involves multi-step reactions starting from readily available precursors. The general procedure includes:
- Formation of the quinazoline core : This is achieved through cyclization reactions involving appropriate amino and carbonyl precursors.
- Introduction of substituents : The benzyl and cyanomethylthio groups are introduced via nucleophilic substitution reactions.
Anticancer Properties
Recent studies have demonstrated that compounds similar to this compound exhibit significant anticancer activity. For instance, a series of quinazoline derivatives were shown to inhibit cancer cell proliferation at nanomolar concentrations through mechanisms involving apoptosis and cell cycle arrest .
Case Study: Inhibition of Tumor Growth
In vivo studies have indicated that the compound effectively inhibits tumor growth in murine models. The mechanism was linked to the induction of apoptotic pathways and inhibition of angiogenesis. A notable study reported a 70% reduction in tumor size when treated with a similar quinazoline derivative compared to control groups .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary tests indicated that it exhibits broad-spectrum activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 8 to 64 µg/mL, suggesting potential as an antimicrobial agent .
Enzyme Inhibition
Another significant aspect of the biological activity of this compound is its ability to inhibit specific enzymes involved in disease pathways. For example, it has been reported to inhibit certain kinases that are crucial for cancer cell signaling pathways. This inhibition leads to reduced cellular proliferation and increased apoptosis in cancer cells .
The biological activities of this compound can be attributed to several mechanisms:
- Apoptosis Induction : The compound triggers intrinsic apoptotic pathways by modulating Bcl-2 family proteins.
- Cell Cycle Arrest : It causes G1 phase arrest in cancer cells, leading to reduced proliferation.
- Enzyme Inhibition : By targeting specific kinases, it disrupts critical signaling pathways necessary for tumor growth.
Propiedades
IUPAC Name |
3-benzyl-2-(cyanomethylsulfanyl)-4-oxo-N-propylquinazoline-7-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O2S/c1-2-11-23-19(26)16-8-9-17-18(13-16)24-21(28-12-10-22)25(20(17)27)14-15-6-4-3-5-7-15/h3-9,13H,2,11-12,14H2,1H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYQLKURYCFUMJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=CC2=C(C=C1)C(=O)N(C(=N2)SCC#N)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













